2-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide
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Overview
Description
2-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a chloro group, a dimethylamino group, and a pyrimidinyl moiety attached to a benzenesulfonamide structure. It is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine. This reaction is usually carried out under acidic or basic conditions to facilitate ring closure.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the pyrimidine intermediate with dimethylamine under controlled conditions.
Chlorination: The chloro group is introduced through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage. This is typically done by reacting the chlorinated pyrimidine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.
Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This can lead to the formation of various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dechlorinated products or other substituted derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.
Biology
The compound has shown potential as an antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains, making it a candidate for the development of new antibiotics .
Medicine
In medicinal chemistry, this compound is being explored for its anticancer properties. It has been found to inhibit certain enzymes involved in cancer cell proliferation, such as carbonic anhydrase IX . This makes it a promising lead compound for the development of anticancer drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide involves the inhibition of specific enzymes. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, an enzyme overexpressed in many tumors . By inhibiting this enzyme, the compound disrupts the pH regulation in cancer cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: Similar structure but lacks the dimethylamino group.
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide: Similar structure but lacks the chloro group.
2-chloro-N-(2-(methylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide: Similar structure but has a methylamino group instead of a dimethylamino group.
Uniqueness
The presence of both the chloro and dimethylamino groups in 2-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide imparts unique reactivity and biological activity. The chloro group enhances its potential for substitution reactions, while the dimethylamino group contributes to its biological activity by interacting with specific molecular targets.
Properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2S/c1-9-13(10(2)17-14(16-9)19(3)4)18-22(20,21)12-8-6-5-7-11(12)15/h5-8,18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHANAJKGASBTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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